molecular formula C17H32O3 B14641729 Methyl 6-oxohexadecanoate CAS No. 54527-08-1

Methyl 6-oxohexadecanoate

Cat. No.: B14641729
CAS No.: 54527-08-1
M. Wt: 284.4 g/mol
InChI Key: DLXRILQPIMWMCY-UHFFFAOYSA-N
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Description

Methyl 6-oxohexadecanoate is a methyl ester derivative of 6-oxohexadecanoic acid, characterized by a 16-carbon chain with a ketone group at the 6th position. Based on analogous procedures in , this compound can be synthesized via esterification of 6-oxohexadecanoic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄), followed by purification using column chromatography . Key spectral data (e.g., ¹H-NMR, ¹³C-NMR) would likely resemble those of methyl 6-oxohexanoate derivatives, with characteristic signals for the ester carbonyl (~170 ppm in ¹³C-NMR) and ketone groups (~210 ppm) .

Properties

CAS No.

54527-08-1

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

methyl 6-oxohexadecanoate

InChI

InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-13-16(18)14-11-12-15-17(19)20-2/h3-15H2,1-2H3

InChI Key

DLXRILQPIMWMCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)CCCCC(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxohexadecanoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Hexadecanoic acid derivatives.

    Reduction: Methyl 6-hydroxyhexadecanoate.

    Substitution: Various substituted esters and amides.

Mechanism of Action

The mechanism of action of methyl 6-oxohexadecanoate involves its interaction with various molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular metabolism and signaling pathways. Additionally, the ester group can undergo hydrolysis, releasing fatty acids that can be further metabolized .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 6-oxohexadecanoate (inferred) with structurally related methyl esters of oxo-substituted alkanoic acids:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Synthesis Steps Yield Applications
This compound (inferred) N/A C₁₇H₃₂O₃ 284.4 Ester, ketone (C-6) Esterification of 6-oxohexadecanoic acid with methanol/H₂SO₄, reflux, chromatography ~90% (est) Lipid metabolism studies, surfactants
Methyl 6-oxohexanoate N/A C₇H₁₂O₃ 144.2 Ester, ketone (C-6) Esterification of 6-oxohexanoic acid with methanol/H₂SO₄, zinc amalgam reduction 94% Pharmaceutical intermediates
Methyl 5-oxohexanoate 3128-06-1 C₇H₁₂O₃ 144.2 Ester, ketone (C-5) Not specified; likely similar esterification N/A Polymer precursors
Methyl 6-acetoxyhexanoate 104954-58-7 C₉H₁₆O₄ 188.2 Ester, acetyloxy (C-6) Acetylation of 6-hydroxyhexanoate methyl ester N/A Biodegradable plastics
Methyl 6,6-difluoro-5-oxohexanoate N/A C₇H₁₀F₂O₃ 180.1 Ester, ketone (C-5), difluoro (C-6) Fluorination of 5-oxohexanoate precursors N/A Fluorinated drug candidates
Methyl 6-(dipropylamino)-6-oxohexanoate 6946-69-6 C₁₃H₂₅NO₃ 243.3 Ester, amide (C-6) Amidation of methyl 6-oxohexanoate with dipropylamine N/A Bioactive compound synthesis

Spectral and Physical Properties

  • ¹H-NMR: Methyl esters of 6-oxoalkanoates show triplet signals for the α-methylene group adjacent to the ketone (~2.4–2.6 ppm) and a singlet for the ester methyl group (~3.6 ppm) .
  • ¹³C-NMR : Ketone carbonyls appear at ~207–210 ppm, while ester carbonyls resonate at ~170–172 ppm .
  • Melting Points: Longer-chain derivatives (e.g., this compound) are expected to have higher melting points than shorter analogs like methyl 6-oxohexanoate (liquid at room temperature) .

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